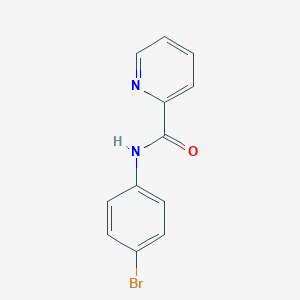

N-(4-Bromophenyl)picolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJKUZRIZUSGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356881 | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14547-73-0 | |

| Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-Bromophenyl)picolinamide" chemical properties and structure

An In-depth Technical Guide to N-(4-Bromophenyl)picolinamide: Structure, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 14547-73-0), a pivotal chemical intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. This document delves into the compound's core chemical properties, structural features, spectroscopic profile, and established synthesis protocols. Special emphasis is placed on its role as a bidentate chelating ligand, a property that underpins its growing importance in the development of novel transition metal-based therapeutics. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.

Introduction

This compound is a member of the picolinamide class of compounds, characterized by a pyridine-2-carboxamide core. The amide bond, a fundamental linkage in approximately 25% of all pharmaceutical drugs, lends this scaffold significant biological relevance. The structure incorporates a pyridine ring, a common motif in medicinal chemistry, and a 4-bromophenyl group, which provides a reactive handle for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions.

Its utility extends beyond that of a simple synthetic building block. The specific arrangement of the pyridine nitrogen and the amide group allows this compound to function as an effective bidentate ligand, capable of coordinating with metal centers to form stable chelate complexes. This characteristic is being actively explored in the design of next-generation anticancer agents, positioning this molecule at the forefront of modern therapeutic research.[1]

Chemical Structure and Elucidation

Molecular Identity

The unambiguous identification of this compound is established by its fundamental chemical identifiers.

-

IUPAC Name: N-(4-bromophenyl)pyridine-2-carboxamide

-

Synonyms: 4'-Bromopicolinanilide, N-(4-bromophenyl)-2-pyridinecarboxamide[2]

-

SMILES: O=C(NC1=CC=C(Br)C=C1)C2=NC=CC=C2

-

InChI Key: RAJKUZRIZUSGKU-UHFFFAOYSA-N

Spectroscopic Profile

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete set of published spectra for the free ligand is not consistently available, its profile can be confidently predicted based on foundational principles and data from closely related analogs.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy The 1H and 13C NMR spectra are critical for confirming the molecular framework. The predicted shifts (in CDCl₃) are detailed below. A key diagnostic feature upon chelation to a metal like palladium is the deprotonation of the amide, leading to the disappearance of the N-H signal in the 1H NMR spectrum.[6]

| 1H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Amide Proton | ~9.9 - 10.1 | Broad Singlet | -NH- |

| Pyridine H6 | ~8.6 | Doublet | Proton ortho to pyridine N |

| Pyridine H3 | ~8.3 | Doublet | Proton ortho to carbonyl |

| Pyridine H5 | ~7.9 | Triplet of Doublets | Proton meta to N, para to CO |

| Phenyl H2', H6' | ~7.7 | Doublet | Protons ortho to -NH- |

| Pyridine H4 | ~7.5 | Triplet | Proton meta to N and CO |

| Phenyl H3', H5' | ~7.5 | Doublet | Protons ortho to -Br |

| 13C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~162.0 | C=O |

| Pyridine C2 | ~150.0 | C-C=O |

| Pyridine C6 | ~148.0 | C-H (ortho to N) |

| Phenyl C1' | ~137.0 | C-NH |

| Pyridine C4 | ~137.7 | C-H |

| Phenyl C3', C5' | ~132.2 | C-H (ortho to Br) |

| Pyridine C5 | ~126.5 | C-H |

| Phenyl C2', C6' | ~121.5 | C-H (ortho to NH) |

| Pyridine C3 | ~122.5 | C-H |

| Phenyl C4' | ~117.0 | C-Br |

Infrared (IR) Spectroscopy The FT-IR spectrum provides confirmation of key functional groups. The N-H stretching frequency for the free ligand has been identified at 3321 cm⁻¹.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3321 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Amide I (C=O Stretch) | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Amide II (N-H Bend) | 1550 - 1510 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS) The calculated molecular weight serves as the basis for mass spectrometric analysis.

-

Molecular Weight: 277.12 g/mol [2]

-

Monoisotopic Mass: 275.9902 Da

Expected fragmentation patterns in electron ionization (EI-MS) would involve cleavage of the amide bond and loss of the bromine atom, providing further structural verification.

Crystallography and Molecular Conformation

While a single-crystal X-ray structure for the free this compound ligand is not currently available in the cited literature, its conformational properties and coordination behavior are well-documented through structural analysis of its metal complexes and close analogs.

The crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium(II) provides definitive insight into the ligand's chelating nature.[1][6] In this complex, the ligand binds to the palladium(II) center in a bidentate fashion through the pyridine nitrogen and the deprotonated amido nitrogen. This N,N-coordination forms a stable five-membered chelate ring, resulting in a distorted square-planar geometry around the metal center.[1] This experimentally verified coordination mode is the cornerstone of its application in medicinal inorganic chemistry.

Further conformational insight can be gleaned from the crystal structure of the analog N-(4-Bromophenyl)pyrazine-2-carboxamide .[7][8] This molecule is nearly planar, a conformation stabilized by an intramolecular N—H···N hydrogen bond between the amide proton and the adjacent pyrazine nitrogen.[7][8][9] This suggests that this compound likely adopts a similar planar conformation, which is a prerequisite for effective bidentate chelation.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These data are essential for designing experimental conditions, including reaction solvent selection, purification methods, and appropriate storage.

| Property | Value | Source(s) |

| CAS Number | 14547-73-0 | [2][3] |

| Molecular Formula | C₁₂H₉BrN₂O | [2][3] |

| Molecular Weight | 277.12 g/mol | [2] |

| Appearance | White to off-white solid (typical) | Inferred |

| Melting Point | Not available. Analogs melt in the 90-110 °C range.[4][10] | - |

| Boiling Point | 311 °C (Predicted) | [3] |

| Density | 1.559 g/cm³ (Predicted) | [3] |

| pKa | 11.03 ± 0.70 (Predicted) | [3] |

| Storage | Sealed in a dry place, room temperature | [2] |

Synthesis and Purification

Reaction Rationale and Mechanism

The most common and reliable synthesis of this compound is a standard nucleophilic acyl substitution. The methodology involves two key steps:

-

Activation of the Carboxylic Acid: Picolinic acid is converted into a more reactive acyl chloride derivative. This is achieved using an activating agent such as oxalyl chloride or thionyl chloride. The mechanism involves the formation of a highly electrophilic intermediate that is readily attacked by a nucleophile.

-

Amide Bond Formation: The activated picolinoyl chloride is then reacted with the primary amine, 4-bromoaniline. The lone pair of the amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the stable amide bond. A tertiary amine base, such as triethylamine, is crucial in this step to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Picolinic acid (1.0 equiv)

-

Oxalyl chloride (2.0 equiv) or Thionyl chloride (1.5 equiv)

-

4-Bromoaniline (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add picolinic acid (1.0 equiv).

-

Solvent Addition: Add anhydrous DCM to the flask to create a stirrable suspension.

-

Activation: Cool the flask to 0 °C using an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (2.0 equiv) dropwise to the stirred suspension.

-

Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. The reaction is performed at 0 °C to control the exothermic reaction and prevent side product formation.

-

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours until gas evolution (CO₂, CO, HCl) ceases and a clear solution of picolinoyl chloride is formed.

-

Amine Addition: In a separate flask, dissolve 4-bromoaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Coupling Reaction: Cool the picolinoyl chloride solution back to 0 °C. Add the 4-bromoaniline/TEA solution dropwise via an addition funnel over 20-30 minutes.

-

Causality Note: TEA is a non-nucleophilic base that scavenges the HCl produced during the amide formation, preventing the protonation of the 4-bromoaniline nucleophile and driving the equilibrium towards the product.

-

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Intermediate for Advanced Organic Synthesis

The 4-bromophenyl moiety serves as a versatile synthetic handle. The carbon-bromine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse functional groups (aryl, alkyl, alkynyl, amino moieties), enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.[11]

Medicinal Chemistry and Drug Development

The primary application of this compound in modern research is as a ligand for creating metal-based therapeutics. As demonstrated by the synthesis of its palladium(II) complex, the molecule's bidentate chelating ability is a key feature.[1] Transition metal complexes, particularly those of palladium and platinum, are of significant interest as anticancer agents due to their unique mechanisms of action, which often differ from purely organic drugs.[1] The N,N-coordination pocket of the deprotonated picolinamide ligand creates a stable, neutral complex with Pd(II), a feature that can enhance cellular uptake and bioavailability. Picolinamide derivatives are also being investigated as PET radioligands for imaging receptors in the brain, highlighting the scaffold's neurological relevance.[12]

Materials Science

The rigid, aromatic, and heterocyclic nature of this compound makes it a candidate for applications in materials science. It can serve as a building block for constructing organic semiconductors, conductive polymers, or materials with unique optical properties, where the defined electronic structure and potential for intermolecular π-π stacking are advantageous.

Bidentate Chelation Mechanism

The diagram below illustrates the fundamental coordination mode of this compound with a generic divalent metal center (M²⁺), such as Palladium(II), as confirmed by X-ray crystallography.[1]

Caption: Bidentate chelation forming a five-membered ring.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Signal Word: Warning

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

- Mjwara, P.N., Papo, T.R., & Guzei, I.A. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Molbank, 2022(4), M1496. [Link]

- Supporting Information for an article by The Royal Society of Chemistry. (Details on specific journal/article not provided in search result).

- Mjwara, P.N., Papo, T.R., & Guzei, I.A. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium.

- Ferreira, M. D. L., de Souza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Tiekink, E. R. T. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2722. [Link]

- Ferreira, M.D.L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. UM Research Repository. [Link]

- Ferreira, M. D. L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide.

- Supporting Information for an article by The Royal Society of Chemistry. (Details on specific journal/article not provided in search result).

- Appendix I. (Source document not fully identified).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- ChemBK. (2024). N-(4-bromophenyl)-3-phenylpropanamide. ChemBK. [Link]

- Supporting Information for "Synthesis of amides directly from carboxylic acids and hydrazines". (Details on specific journal/article not provided in search result).

- Ethier, A., et al. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...

- Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

- Shen, J., Rauf, A., Rameez, M., Chen, X., & Li, D. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

- El-Gazzar, A. B. A., et al. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 25(19), 4492. [Link]

- ResearchGate. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan J. Chem., 12(4), 2149-2165. [Link]

- Nakayama, T., et al. (2023). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. RSC Publishing. [Link]

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

- PubChemLite. (n.d.). N-(4-bromophenyl)-picrylamine (C12H7BrN4O6). PubChemLite. [Link]

- LookChem. (n.d.). Cas 14547-73-0,this compound. LookChem. [Link]

- NIST. (n.d.). Propanamide, N-(4-bromophenyl)-3-phenyl-. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). 4-Bromopicolinamide. PubChem. [Link]

- Zhang, M. R., et al. (2016). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. Nuclear Medicine and Biology, 43(10), 613–622. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - CAS:14547-73-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-(4-Bromophenyl)pyrazine-2-carboxamide - UM Research Repository [eprints.um.edu.my]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Bromophenyl)picolinamide

CAS Number: 14547-73-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Bromophenyl)picolinamide, a versatile molecule with significant potential in medicinal chemistry and materials science. From its fundamental physicochemical properties to its synthesis and potential biological activities, this document serves as a detailed resource for professionals engaged in research and development.

Introduction and Chemical Identity

This compound is an organic compound characterized by a picolinamide moiety linked to a 4-bromophenyl group.[1] This structure, featuring a pyridine ring, an amide linker, and a brominated benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1] The presence of the bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, enhancing its utility in the development of novel compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14547-73-0 | [1] |

| Molecular Formula | C₁₂H₉BrN₂O | [3] |

| Molecular Weight | 277.12 g/mol | [4] |

| Boiling Point | 311°C (Predicted) | [3] |

| Density | 1.559 g/cm³ (Predicted) | [3] |

| InChIKey | RAJKUZRIZUSGKU-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with a derivative of picolinic acid. A reliable method involves the use of a coupling agent or the conversion of picolinic acid to a more reactive species like an acyl chloride.

Proposed Synthesis Workflow

A common and effective method for the synthesis of N-aryl amides is the reaction between a carboxylic acid and an aniline in the presence of a coupling agent. An alternative involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with the aniline.[5] The following diagram illustrates a typical synthesis workflow for this compound.

Sources

- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound(14547-73-0) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(4-Bromophenyl)picolinamide" molecular weight and formula

An In-Depth Technical Guide to N-(4-Bromophenyl)picolinamide

Authored by a Senior Application Scientist

Introduction

This compound is a distinct chemical entity belonging to the phenylpyridine class of organic compounds.[1] Characterized by a picolinamide moiety linked to a 4-bromophenyl group, this compound serves as a critical building block and intermediate in various fields of chemical and pharmaceutical research. Its unique structural features, including the bromine atom on the phenyl ring, make it a versatile substrate for further functionalization in organic synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, characterization, and key applications for researchers and professionals in drug development and material science.

Core Molecular Attributes and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its molecular structure and properties. This compound is identified by the CAS Number 14547-73-0.[1][2][3]

Molecular Formula: C₁₂H₉BrN₂O[1][2][3]

Molecular Weight: 277.12 g/mol [2][3]

These core attributes are summarized in the table below, alongside other pertinent physical data.

| Property | Value | Source(s) |

| CAS Number | 14547-73-0 | [1][2][3] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][2][3] |

| Molecular Weight | 277.12 g/mol | [2][3] |

| Synonyms | N-(4-bromophenyl)pyridine-2-carboxamide, 4'-Bromopicolinanilide | [1][2] |

| Boiling Point | 311°C | [1] |

| Flash Point | 142°C | [1] |

| Density | 1.559 g/cm³ | [1] |

Synthesis Protocol: Amide Bond Formation

The synthesis of this compound is typically achieved through the formation of an amide bond between a picolinic acid derivative and 4-bromoaniline. A common and effective laboratory-scale procedure involves the activation of the carboxylic acid group of picolinic acid before its reaction with the amine.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the logical flow of the synthesis process.

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)picolinamide from 2-Pyridinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Bromophenyl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through the amide coupling of 2-pyridinecarboxylic acid and 4-bromoaniline. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and provide a thorough characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the chemical processes involved.

Introduction and Strategic Overview

The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The synthesis of this compound from 2-pyridinecarboxylic acid and 4-bromoaniline is a classic example of amide bond formation. This transformation, while conceptually straightforward, requires careful consideration of reagents and reaction conditions to achieve high yield and purity.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. A multitude of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages.[1]

This guide will focus on a robust and widely applicable method utilizing a carbodiimide coupling agent, specifically N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). This combination is known for its efficiency in promoting amide bond formation under mild conditions.[4]

Mechanistic Insights: The Role of Coupling Reagents

The DCC/DMAP-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Activation of 2-Pyridinecarboxylic Acid

The first step involves the reaction of 2-pyridinecarboxylic acid with DCC. The carboxylic acid protonates one of the nitrogen atoms of DCC, making the carbodiimide carbon more electrophilic. The carboxylate then attacks this activated carbon, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent, effectively serving as an activated form of the carboxylic acid.

The Catalytic Role of DMAP

While the O-acylisourea intermediate can react directly with 4-bromoaniline, the reaction can be sluggish. DMAP acts as a superior acyl transfer catalyst. The pyridine nitrogen of DMAP attacks the carbonyl group of the O-acylisourea, displacing the dicyclohexylurea (DCU) leaving group and forming a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the O-acylisourea, leading to a faster and more efficient reaction with the amine.

Nucleophilic Attack and Product Formation

The final step is the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of the N-acylpyridinium intermediate. This results in the formation of the desired amide bond in this compound and the regeneration of the DMAP catalyst. The primary byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.

Diagram of the Reaction Mechanism:

Caption: Mechanism of DCC/DMAP mediated amide coupling.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted pyrazine carboxamide and is expected to provide a good yield of the target compound.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Pyridinecarboxylic Acid | 123.11 | 1.23 g | 10 | 1.0 |

| 4-Bromoaniline | 172.03 | 1.72 g | 10 | 1.0 |

| DCC | 206.33 | 2.27 g | 11 | 1.1 |

| DMAP | 122.17 | 244 mg | 2 | 0.2 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Safety Precautions

-

2-Pyridinecarboxylic Acid: Causes serious eye damage and is harmful if swallowed.[3] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle in a well-ventilated area.

-

4-Bromoaniline: Toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life.[5] Handle with extreme care in a fume hood, wearing appropriate PPE.

-

DCC: A potent sensitizer and should be handled with caution to avoid skin contact.

-

DCM: A volatile organic solvent. All operations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxylic acid (1.0 eq, 10 mmol) and 4-bromoaniline (1.0 eq, 10 mmol).

-

Solvent and Catalyst Addition: Add 50 mL of dichloromethane (DCM) to the flask, followed by 4-dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol).

-

Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature reaches 0 °C.

-

DCC Addition: Once the reaction mixture is cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Diagram of the Experimental Workflow:

Caption: A streamlined workflow for the synthesis and purification.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for both the pyridine and the bromophenyl moieties.[6]

-

Signals corresponding to the pyridine ring protons.

-

Doublets for the aromatic protons of the 4-bromophenyl group.

-

A broad singlet for the amide N-H proton.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum will provide further confirmation of the product's structure.[6]

-

Signals for the carbon atoms of the pyridine ring.

-

Signals for the carbon atoms of the bromophenyl ring, including the carbon bearing the bromine atom.

-

A signal for the amide carbonyl carbon.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| ¹H NMR (CDCl₃, 300 MHz) [6] | ¹³C NMR (CDCl₃, 75 MHz) [6] |

| Expected chemical shifts (δ, ppm) for aromatic and amide protons. | Expected chemical shifts (δ, ppm) for aromatic and carbonyl carbons. |

Note: Specific peak assignments should be made by analyzing the actual spectra obtained.

Conclusion

The synthesis of this compound from 2-pyridinecarboxylic acid and 4-bromoaniline via a DCC/DMAP-mediated coupling reaction is a reliable and efficient method. This guide has provided a detailed theoretical and practical framework for conducting this synthesis. By understanding the underlying mechanism, adhering to the experimental protocol, and performing thorough characterization, researchers can confidently prepare this valuable compound for further investigation in their respective fields.

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.

- 1H NMR. (n.d.). The Royal Society of Chemistry.

- Appendix I. (n.d.).

- Chem 117 Reference Spectra Spring 2011. (n.d.).

- Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.).

- 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... (n.d.). ResearchGate.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Acetamide, N-(4-bromophenyl)-2-acetoxy-. (n.d.). NIST WebBook.

- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.

- N-(4-bromophenyl)-picrylamine (C12H7BrN4O6). (n.d.). PubChemLite.

- 5.1.8. Preparation of p-Bromoaniline. (n.d.). ResearchGate.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022, September 20). MDPI.

- Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate.

- Process for synthesis of picolinamides. (n.d.). Google Patents.

- Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate.

- p-Bromoaniline Synthesis: A Lab Protocol. (n.d.). Studylib.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. repositorio.uam.es [repositorio.uam.es]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)picolinamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-Bromophenyl)picolinamide (CAS 14547-73-0), a key intermediate in pharmaceutical and materials science research.[1] As drug development professionals and researchers increasingly rely on precise structural confirmation, a thorough understanding of the analytical data underpinning a molecule's identity is paramount. This document moves beyond a simple presentation of data, offering a field-proven perspective on the principles, experimental design, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. The guide is structured to empower researchers to not only verify the structure of this compound but also to apply these analytical principles to related molecular scaffolds.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

This compound is an organic compound featuring a picolinamide moiety linked to a 4-bromophenyl group.[2][3] Its structure, containing both a pyridine ring and a brominated benzene ring connected by an amide linkage, makes it a versatile building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a critical step in any research and development workflow.

This guide will employ a multi-spectroscopic approach, leveraging the distinct strengths of NMR, IR, and Mass Spectrometry to create a comprehensive and validated "fingerprint" of the molecule. Each technique provides a unique piece of the structural puzzle, and together, they offer a synergistic and definitive characterization.

Molecular Structure

A clear visualization of the target molecule is the foundation of any spectroscopic analysis. The structure of this compound, with systematic atom numbering for NMR assignment, is presented below.

Caption: Chemical Structure of this compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational Principles of NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique signal for each chemically distinct nucleus. Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split into predictable patterns (multiplets), revealing connectivity within the molecule. The area under a ¹H NMR signal (integration) is directly proportional to the number of protons it represents.[4]

Experimental Protocol: NMR Data Acquisition

Trustworthy data begins with meticulous sample preparation. The following protocol ensures high-quality, reproducible NMR spectra.

-

Sample Weighing: Accurately weigh 10-20 mg of solid this compound for ¹³C NMR or 1-5 mg for ¹H NMR.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this class of compound. Use approximately 0.6-0.7 mL of solvent.[7]

-

Dissolution: Transfer the weighed solid to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is completely dissolved. A homogeneous solution is critical for sharp NMR signals.[6]

-

Filtration: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][8]

-

Sample Depth: Ensure the final sample height in the NMR tube is between 4-5 cm (approx. 0.55-0.6 mL).[7] This depth is optimal for interaction with the spectrometer's radiofrequency coils.

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.

Data Analysis & Interpretation

The following data represents typical spectra obtained for this compound.[9]

The proton NMR spectrum provides information on the number, environment, and connectivity of all hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~10.0 | Singlet (broad) | 1H | N-H (Amide) | The amide proton is typically deshielded and appears as a broad singlet far downfield. Its chemical shift can be variable and concentration-dependent. |

| ~8.60 | Doublet | 1H | H-2 (Pyridine) | This proton is ortho to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-3. |

| ~8.28 | Doublet | 1H | H-5 (Pyridine) | This proton is ortho to the electron-withdrawing amide substituent, shifting it downfield. It is coupled to H-4. |

| ~7.89 | Triplet | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-5, resulting in a triplet. |

| ~7.75 | Doublet | 2H | H-11, H-12 | These protons are ortho to the amide nitrogen on the bromophenyl ring. They appear as a doublet due to coupling with the protons at C14/C15. |

| ~7.50 | Doublet | 2H | H-14, H-15 | These protons are ortho to the bromine atom. They appear as a doublet due to coupling with the protons at C11/C12. |

| ~7.48 | Multiplet | 1H | H-3 (Pyridine) | This proton's signal often overlaps with other aromatic signals, appearing as a multiplet. |

Note: Data is synthesized from typical values for picolinamide derivatives and may vary slightly between instruments and sample conditions.[10]

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~162.0 | C=O (Amide Carbonyl) | The carbonyl carbon is highly deshielded and appears furthest downfield.[11] |

| ~150.0 | C-6 (Pyridine) | Carbon atom attached to the amide group. |

| ~148.1 | C-2 (Pyridine) | Carbon atom adjacent to the pyridine nitrogen. |

| ~137.8 | C-4 (Pyridine) | |

| ~137.0 | C-10 (Bromophenyl) | Quaternary carbon attached to the amide nitrogen. |

| ~132.2 | C-12, C-14 (Bromophenyl) | Carbons ortho to the bromine atom. |

| ~126.5 | C-5 (Pyridine) | |

| ~122.5 | C-3 (Pyridine) | |

| ~121.5 | C-11, C-15 (Bromophenyl) | Carbons ortho to the amide group. |

| ~117.0 | C-13 (Bromophenyl) | Quaternary carbon attached to the bromine atom. |

Note: Assignments are based on established chemical shift ranges and data from analogous structures.[9][12]

Part II: Infrared (IR) Spectroscopy

Foundational Principles of IR for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to specific bond types. This provides a "molecular fingerprint" that is invaluable for confirming the presence of key structural features.[14]

Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation.[15][16]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[17] Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even contact between the solid sample and the crystal. Good contact is essential for a high-quality spectrum.[18]

-

Data Acquisition: Acquire the sample spectrum, typically over the range of 4000–400 cm⁻¹.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Data Analysis & Interpretation

The IR spectrum confirms the presence of the key functional groups within this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak in this region is characteristic of the N-H bond in a secondary amide. |

| 3100–3000 | C-H Stretch (sp²) | Aromatic Rings | Peaks in this region confirm the presence of C-H bonds on the pyridine and benzene rings. |

| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl | This is typically a very strong, sharp absorption and is definitive evidence for the amide carbonyl group.[19] |

| 1600–1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands in this region are characteristic of the carbon-carbon double bonds within the aromatic rings. |

| ~1530 | N-H Bend (Amide II) | Amide | This band, resulting from a combination of N-H bending and C-N stretching, is another key indicator of a secondary amide. |

| ~1070 | C-Br Stretch | Aryl Bromide | The presence of a peak in this region is consistent with the C-Br bond on the phenyl ring. |

Note: Peak positions are derived from standard functional group correlation tables.[20][21]

Part III: Mass Spectrometry (MS)

Foundational Principles of MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique where a high-energy electron beam bombards the molecule, causing it to lose an electron and form a molecular ion (M⁺•).[22][23] This molecular ion provides the compound's molecular weight. The excess energy imparted during ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern provides a structural fingerprint that can be used for identification and structural analysis.[24]

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.[23]

-

Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons. This energy is sufficient to ionize the molecules and induce fragmentation.[25][26]

-

Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Analysis & Interpretation

The molecular formula of this compound is C₁₂H₉BrN₂O.[27] Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are two mass units apart. This results in a characteristic isotopic pattern for the molecular ion.

-

[M]⁺• Peak: Corresponding to the C₁₂H₉⁷⁹BrN₂O ion, expected at m/z ≈ 276 .

-

[M+2]⁺• Peak: Corresponding to the C₁₂H₉⁸¹BrN₂O ion, expected at m/z ≈ 278 .

The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive signature for a molecule containing one bromine atom.

The fragmentation pattern provides clues to the molecule's assembly. The most stable ions will be the most abundant in the spectrum (e.g., the base peak).[28]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 14547-73-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:14547-73-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Priority based functional group identification of organic molecules using machine learning | Semantic Scholar [semanticscholar.org]

- 14. journalwjbphs.com [journalwjbphs.com]

- 15. mt.com [mt.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. youtube.com [youtube.com]

- 19. bnmv.ac.in [bnmv.ac.in]

- 20. instanano.com [instanano.com]

- 21. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. bitesizebio.com [bitesizebio.com]

- 26. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 27. This compound(14547-73-0) 1H NMR [m.chemicalbook.com]

- 28. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of N-(4-Bromophenyl)picolinamide in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromophenyl)picolinamide, a compound of interest in pharmaceutical and chemical research.[1][2] Recognizing the limited availability of published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and provides robust experimental protocols for its determination. This resource is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems.

Introduction to this compound and the Critical Role of Solubility

This compound, with the chemical formula C12H9BrN2O, is an organic compound featuring a picolinamide moiety linked to a 4-bromophenyl group.[1] Its structure, incorporating both aromatic and heterocyclic rings, as well as amide functionality, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science.[1]

Solubility is a fundamental physicochemical property that dictates the feasibility of a compound's use in various applications. In drug development, solubility influences bioavailability, formulation, and administration routes. In chemical synthesis, it is paramount for reaction kinetics, purification, and crystallization processes. A thorough understanding of a compound's solubility in different organic solvents is therefore a prerequisite for efficient and effective research and development.

Physicochemical Properties and Theoretical Solubility Profile

While extensive experimental data for this compound is not widely published, its molecular structure provides significant insight into its expected solubility.

Key Structural Features Influencing Solubility:

-

Amide Group (-CONH-): This functional group is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to potential interactions with protic solvents.

-

Bromophenyl Group: The presence of the bromine atom and the phenyl ring introduces a degree of lipophilicity and polarizability to the molecule. This suggests that the compound will not be exclusively soluble in highly polar solvents and may exhibit some solubility in less polar solvents.

-

Overall Polarity: The combination of the polar amide and pyridine functionalities with the less polar bromophenyl group results in a molecule of intermediate polarity.

Based on these features, the principle of "like dissolves like" can be applied to predict the solubility of this compound in various classes of organic solvents.[3]

Predicted Solubility Trends:

-

High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to their ability to accept hydrogen bonds and their high polarity.

-

Moderate to Good Expected Solubility: In protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the amide and pyridine moieties.

-

Moderate Expected Solubility: In moderately polar solvents such as acetone, ethyl acetate, and dichloromethane (DCM), which can participate in dipole-dipole interactions.

-

Low to Negligible Expected Solubility: In nonpolar solvents like hexane and toluene, due to the significant polarity of the this compound molecule.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While published quantitative data is scarce, a theoretical analysis of its molecular structure allows for a reasoned prediction of its solubility behavior in common organic solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility values, which are essential for the successful application of this compound in research and development. The generation of such experimental data will be a valuable contribution to the scientific community.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Cas 14547-73-0,this compound | lookchem.

- This compound - CAS:14547-73-0 - Sunway Pharm Ltd.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Solubility of Organic Compounds.

Sources

Biological activity of "N-(4-Bromophenyl)picolinamide" and its derivatives

An In-Depth Technical Guide to the Biological Activity of N-(4-Bromophenyl)picolinamide and Its Derivatives

Abstract

The confluence of a picolinamide scaffold and a 4-bromophenyl moiety creates a privileged chemical architecture with a remarkable breadth of biological activities. This guide provides a comprehensive technical analysis of this compound and its derivatives, compounds that have demonstrated significant potential across multiple therapeutic areas. We will explore the foundational synthesis strategies, delve into the specific mechanisms underpinning their antifungal, anticancer, and antibacterial properties, and synthesize the current understanding of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile class of molecules.

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The picolinamide structure, an amide derivative of picolinic acid, is one such scaffold, found in approximately 25% of all pharmaceuticals.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an excellent building block for targeting diverse biological macromolecules.

The strategic incorporation of a halogen, specifically bromine, onto a phenyl ring—creating the 4-bromophenyl group—is a well-established tactic to enhance biological activity. The bromine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a potent and directional non-covalent interaction. The 4-bromophenyl moiety, in particular, has been identified as essential for the anticancer activity of several compound classes.[2]

This guide synthesizes the current knowledge on this compound and its analogues. We will move from the practicalities of chemical synthesis to the intricacies of their biological mechanisms, providing the necessary context and methodologies for scientists aiming to harness the potential of these compounds.

Core Chemistry and Synthesis Strategies

The generation of a diverse library of derivatives is contingent on robust and flexible synthetic pathways. The this compound core serves as a versatile platform for modification, primarily through reactions targeting the bromine atom.

Synthesis of the this compound Backbone

The foundational amide bond is typically formed through a standard coupling reaction between picolinic acid (or its activated form, picolinoyl chloride) and 4-bromoaniline. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity, preventing side reactions and simplifying downstream purification.

Experimental Protocol: Amide Coupling Reaction

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 eq). Stir for 20 minutes to form the activated ester. Causality Note: DCC is an effective dehydrating agent that facilitates amide bond formation. DMAP serves as an acyl transfer catalyst, significantly accelerating the reaction.

-

Amine Addition: Slowly add a solution of 4-bromoaniline (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Generating a Derivative Library via Cross-Coupling

The bromine atom on the core molecule is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the SAR.

Caption: Workflow for derivative library generation and screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[3][4]

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical, self-validating step to ensure catalytic turnover.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired derivative.

Biological Activities and Mechanisms of Action

The this compound scaffold exhibits a wide range of biological activities, with distinct mechanisms of action identified for each.

Antifungal Properties

Picolinamide derivatives have emerged as potent antifungal agents that operate through at least two validated mechanisms.[5]

-

Mechanism 1: Inhibition of Sec14p: A primary target for many picolinamide and benzamide compounds is Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[5][6] This protein is essential for maintaining lipid homeostasis and supporting vesicular trafficking from the Golgi apparatus. Inhibition of Sec14p disrupts these vital cellular processes, leading to fungal cell death.[6] This mechanism provides a novel antifungal strategy, distinct from currently available clinical agents.[5]

-

Mechanism 2: Inhibition of Mitochondrial Complex III (Qi Site): Certain picolinamide fungicides, such as fenpicoxamid, function as quinone-inside (Qi) inhibitors.[7][8] They bind to the Qi site of cytochrome b in the mitochondrial complex III, blocking the electron transport chain. This disruption of fungal respiration leads to a rapid depletion of cellular ATP and ultimately, cell death.[8] This mode of action is distinct from strobilurin fungicides, which target the Qo site, precluding cross-resistance.[7]

Caption: Inhibition of fungal respiration at the Qi site of Complex III.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Anticancer Potential

Derivatives of this scaffold have shown significant anti-proliferative activity against a range of human cancer cell lines.

-

Mechanism: Kinase Inhibition: A key anticancer mechanism for this class involves the inhibition of critical cell cycle kinases. For example, certain N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, an enzyme that plays a crucial role in chromosome segregation and cytokinesis.[9][10] Inhibition of Aurora-B leads to mitotic arrest and apoptosis in cancer cells.

-

SAR Insights: Studies consistently highlight that the 4-bromophenyl moiety is essential for potent anticancer activity in related scaffolds.[2] Modifications to this group or its replacement often lead to a significant loss of cytotoxicity.

Table 1: Representative Anticancer Activity of Picolinamide Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6p | N-methylpicolinamide-4-thiol derivative | HepG2 (Liver) | < 10 | [10] |

| 6p | N-methylpicolinamide-4-thiol derivative | HCT-116 (Colon) | < 10 | [10] |

| 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide derivative | HepG2 (Liver) | Low µM | [11] |

| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | < 10 |[12] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antibacterial Activity

The N-(4-bromophenyl) amide framework has also been explored for its antibacterial properties, particularly against drug-resistant pathogens.

-

Broad-Spectrum Potential: N-(4-bromophenyl)furan-2-carboxamides, which are structurally related, have demonstrated potent activity against clinically isolated, drug-resistant bacteria including Acinetobacter baumannii, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This suggests the core N-(4-bromophenyl)amide structure is a promising starting point for developing new antibiotics.

Table 2: Antibacterial Activity of N-(4-bromophenyl)carboxamide Derivatives

| Compound ID | Pathogen | MIC (mg/mL) | Zone of Inhibition (mm @ 50mg) | Reference |

|---|---|---|---|---|

| 3 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | 18 | [4] |

| 3 | Carbapenem-resistant E. cloacae (CREC) | 6.25 | - | [4] |

| 3 | MRSA | 12.5 | - | [4] |

| 5d | Extensively Drug-Resistant S. Typhi | 6.25 | 17 |[13] |

Experimental Protocol: Agar Well Diffusion Method

-

Plate Preparation: Prepare Mueller-Hinton agar plates and spread a standardized inoculum of the target bacteria evenly across the surface.

-

Well Creation: Punch uniform wells (6-8 mm diameter) into the agar.

-

Compound Loading: Add a fixed volume of the test compound solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from across different studies reveals key structural features that govern the biological activity of this compound derivatives.

Caption: Key SAR insights for the this compound scaffold.

-

The Phenyl Ring: The 4-position is the most critical site. The bromine atom is not merely a synthetic handle but is often integral to the compound's activity, likely through halogen bonding in the target's active site. Replacing bromine with other groups via Suzuki coupling allows for extensive SAR exploration. Adding substituents to other positions on the phenyl ring can modulate properties like CNS penetration, as seen in mGlu₄ modulators.[14]

-

The Picolinamide Ring: This portion of the molecule is often responsible for key anchoring interactions with the biological target. Its nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions. Modifications here are generally less tolerated than on the phenyl ring.

-

The Amide Linker: The orientation and rigidity of the amide bond are crucial for maintaining the correct conformation for target binding. Reversing the amide, for instance, has been shown to significantly reduce potency in related series.[15]

Conclusion and Future Directions

This compound represents a highly versatile and therapeutically relevant chemical scaffold. The demonstrated activities against fungal pathogens, cancer cell lines, and drug-resistant bacteria underscore its potential as a starting point for multiple drug discovery programs. The well-defined synthetic routes, particularly the amenability of the 4-bromo position to cross-coupling chemistry, provide a clear and efficient path for lead optimization.

Future research should focus on several key areas:

-

Target Deconvolution: For anticancer and antibacterial derivatives, identifying the specific molecular targets is paramount to understanding the mechanism of action and enabling structure-based design.

-

In Vivo Efficacy: Promising in vitro candidates must be advanced into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

ADME/Tox Profiling: A systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity is necessary to identify derivatives with drug-like properties suitable for clinical development.

-

Expansion of Scope: The potential anti-inflammatory and neurological activities of this scaffold remain underexplored and represent exciting new avenues for investigation.

By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology.

- Jones, C.K., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. ACS Chemical Neuroscience.

- Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.

- Olaya, G., et al. (2024). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI.

- Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate.

- Young, D.H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science.

- LookChem. (n.d.). Cas 14547-73-0, this compound. LookChem.

- Esteves, A.F.P., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules.

- Jones, C.K., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide CNS penetrant mGlu4 positive allosteric modulators. Journal of Medicinal Chemistry.

- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed.

- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals.

- Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate.

- Flores-Alamo, M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.

- Zaid, H., et al. (2019). Anti-Inflammatory Activity of Natural Products. MDPI.

- Abu-Zaied, M.A., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules.

- Zhang, X., et al. (2014). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate.

- Alam, M.S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C.

- Akkurt, M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData.

- Alam, M.S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate.

- Hoffman Fine Chemicals. (n.d.). CAS RN 1291624-46-8 | N-(1-(4-Bromophenyl)ethyl)picolinamide. Hoffman Fine Chemicals.

- Siddiqa, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Vlase, L., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Medicina.

- Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules.

- Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs.

- Carcache de Blanco, E.J., et al. (2017). Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research.

- Salehi, B., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI.

- Páez-Cortez, J.R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Giridhar, R., et al. (2003). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung.

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]